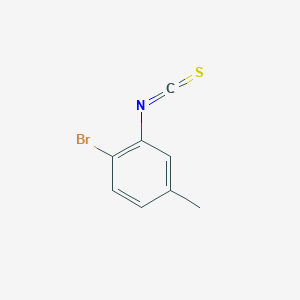

2-Bromo-5-methylphenylisothiocyanate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6BrNS |

|---|---|

Molecular Weight |

228.11 g/mol |

IUPAC Name |

1-bromo-2-isothiocyanato-4-methylbenzene |

InChI |

InChI=1S/C8H6BrNS/c1-6-2-3-7(9)8(4-6)10-5-11/h2-4H,1H3 |

InChI Key |

BTAYJZVIZXCLFR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)N=C=S |

Origin of Product |

United States |

Bromination Followed by Isothiocyanation:

This is the more synthetically viable route. It leverages the controlled bromination strategy described previously.

Step 1: Synthesis of 2-Bromo-5-methylaniline (B1276313). As detailed in section 2.3.1, 3-methylaniline is first acetylated, then regioselectively brominated at the 2-position, followed by hydrolysis to yield 2-bromo-5-methylaniline. libretexts.org

Step 2: Conversion to 2-Bromo-5-methylphenylisothiocyanate. The resulting 2-bromo-5-methylaniline can then be converted into the target isothiocyanate. Standard methods for this transformation include reaction with thiophosgene (B130339) or its equivalents, or more commonly, reaction with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt, which is subsequently treated with a desulfurizing agent (e.g., phosgene (B1210022) equivalents, tosyl chloride, or via electrochemical oxidation). google.comchemrxiv.org For example, a similar compound, 5-bromo-2-methyl aniline (B41778), has been converted to the corresponding isocyanate using phosgene, providing a template for this type of transformation. prepchem.com

Isothiocyanation Followed by Bromination:

Green Chemistry Principles in this compound Synthesis

The synthesis of aryl isothiocyanates, including this compound, has traditionally involved reagents and conditions that are now considered environmentally unfavorable. The application of green chemistry principles aims to mitigate these issues by designing chemical processes that are safer, more efficient, and less impactful on the environment. Key areas of improvement in the synthesis of this class of compounds include the use of safer reagents, the adoption of innocuous solvents, and the optimization of energy efficiency.

The most common synthetic route to isothiocyanates involves the reaction of a primary amine with carbon disulfide to form a dithiocarbamate (B8719985) salt, which is then treated with a desulfurizing agent. nih.gov Historically, highly toxic reagents such as thiophosgene (B130339) were used. nih.gov Modern green approaches focus on replacing these hazardous substances with more benign alternatives. For instance, a cost-effective and green method utilizes calcium oxide (CaO) as both a base and a desulfurating agent, which is cheap and non-toxic. researchgate.netbenthamdirect.com This method allows for the synthesis of various alkyl and aryl isothiocyanates under mild, room temperature conditions. benthamdirect.com

Other environmentally friendly desulfurizing agents have been explored. Iodine, for example, is an inexpensive, readily available, and non-toxic reagent that can produce aryl isothiocyanates in good to excellent yields. nih.gov Persulfate salts are also considered excellent green oxidative desulfurization agents because they are stable, easy to handle, and inexpensive. nih.gov Sodium persulfate (Na₂S₂O₈) has been successfully used for the efficient synthesis of isothiocyanates from primary amines in water, which serves as a green solvent. rsc.org The use of elemental sulfur represents a highly atom-efficient approach to synthesizing isothiocyanates. mdpi.com

The fifth principle of green chemistry emphasizes making the use of auxiliary substances like solvents unnecessary or innocuous. scribd.com Traditional organic solvents are often volatile, flammable, and toxic, contributing to atmospheric pollution and health hazards. scribd.com Research has focused on replacing these solvents with safer alternatives. Water is a preferred green solvent for many reactions, including the synthesis of isothiocyanates. rsc.orgscribd.com One-pot procedures conducted in water not only simplify the process but also significantly reduce waste generation. nih.govrsc.org When organic solvents are necessary, solvent selection guides help chemists choose the greenest options available based on their impact on human health and the environment. youtube.com

Energy efficiency, the sixth principle of green chemistry, is another critical consideration. scribd.com Many greener synthetic methods for isothiocyanates are designed to be conducted at ambient temperature and pressure, which minimizes energy requirements. nih.govbenthamdirect.comscribd.com Microwave-assisted synthesis has also emerged as a technique to reduce reaction times and potentially lower energy consumption compared to conventional heating methods. nih.gov

By integrating these principles—safer reagents, greener solvents, and energy efficiency—the synthesis of this compound and its analogues can be made more sustainable. The following table provides a comparative overview of a conventional synthetic approach versus a greener alternative for the synthesis of a generic aryl isothiocyanate, illustrating the practical application of these principles.

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Aryl Isothiocyanates

| Feature | Conventional Method | Green Chemistry Approach | Citation |

| Starting Material | Aryl Amine | Aryl Amine | nih.gov |

| Reagents | Carbon Disulfide, Triethylamine, Thiophosgene (or heavy metal salts like lead nitrate) | Carbon Disulfide, Calcium Oxide (CaO) or Sodium Persulfate (Na₂S₂O₈) | nih.govresearchgate.netbenthamdirect.comrsc.org |

| Solvent | Dichloromethane (B109758) (DCM) or other chlorinated hydrocarbons | Water or no solvent | rsc.orgscribd.com |

| Reaction Conditions | Often requires heating or cooling | Room Temperature | benthamdirect.com |

| Workup/Purification | Tedious workup, often involves column chromatography with large solvent volumes | Simpler workup, reduced need for purification of by-products | nih.govyoutube.com |

| By-products | Toxic by-products (e.g., from thiophosgene) or heavy metal waste | Non-toxic or less hazardous by-products (e.g., calcium sulfide) | researchgate.netbenthamdirect.com |

| Atom Economy | Lower, especially with stoichiometric toxic reagents | Higher, particularly with methods using elemental sulfur or catalytic approaches | mdpi.com |

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 5 Methylphenylisothiocyanate

Reactivity of the Isothiocyanate Functional Group

The isothiocyanate group (–N=C=S) is a versatile and reactive functional group characterized by a central electrophilic carbon atom. This inherent electrophilicity dictates the majority of its chemical behavior, making it susceptible to attack by a wide range of nucleophiles. The phenyl ring, substituted with a bromine atom and a methyl group, modulates this reactivity through electronic and steric effects.

Nucleophilic addition is the most characteristic reaction of isothiocyanates. libretexts.org The reaction proceeds via the attack of a nucleophile on the electrophilic carbon of the N=C=S moiety. This initial attack breaks the C=N or C=S pi bond, leading to the formation of a tetrahedral intermediate, which is typically then protonated to yield the final stable product. libretexts.orgyoutube.com

The reaction between 2-Bromo-5-methylphenylisothiocyanate and primary or secondary amines is a robust and efficient method for the synthesis of N,N'-disubstituted or N,N',N'-trisubstituted thioureas, respectively. This reaction is a cornerstone of isothiocyanate chemistry. organic-chemistry.org The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the central carbon of the isothiocyanate group. The resulting intermediate subsequently undergoes proton transfer to form the stable thiourea (B124793) derivative.

The general reaction can be summarized as follows:

With Primary Amines (R'-NH₂): 2-Br-5-Me-C₆H₃-N=C=S + R'-NH₂ → 2-Br-5-Me-C₆H₃-NH-C(=S)-NH-R'

With Secondary Amines (R'R''-NH): 2-Br-5-Me-C₆H₃-N=C=S + R'R''-NH → 2-Br-5-Me-C₆H₃-NH-C(=S)-N-R'R''

These reactions are typically high-yielding and can often be carried out under mild conditions. organic-chemistry.org The process is widely applicable for creating a diverse range of thiourea derivatives. nih.gov

Table 1: Illustrative Examples of Thiourea Formation This table is based on the general reactivity of aryl isothiocyanates.

| Nucleophile (Amine) | Product Class |

| Primary Aliphatic Amine (e.g., Hexylamine) | N-(2-Bromo-5-methylphenyl)-N'-hexylthiourea |

| Primary Aromatic Amine (e.g., Aniline) | N-(2-Bromo-5-methylphenyl)-N'-phenylthiourea |

| Secondary Amine (e.g., Piperidine) | 1-(2-Bromo-5-methylphenyl)-3-piperidin-1-ylthiourea |

Nucleophilic Addition Reactions

Reactions with Alcohols and Thiols

This compound can react with alcohols and thiols, which act as oxygen and sulfur nucleophiles, respectively.

Reaction with Alcohols: The reaction with alcohols (R'-OH) leads to the formation of thionocarbamates (or thiourethanes). This reaction is generally slower than the reaction with amines, as alcohols are weaker nucleophiles. The reaction often requires heat or catalysis to proceed at a reasonable rate.

Mechanism: The alcohol's oxygen atom attacks the isothiocyanate carbon, forming an intermediate that, after proton transfer, yields the thionocarbamate product. 2-Br-5-Me-C₆H₃-N=C=S + R'-OH → 2-Br-5-Me-C₆H₃-NH-C(=S)-OR'

Reaction with Thiols: Thiols (R'-SH) are more potent nucleophiles than their alcohol counterparts and react more readily with isothiocyanates to form dithiocarbamates. chemistrysteps.com The higher nucleophilicity of sulfur compared to oxygen drives this reaction. chemistrysteps.comrsc.org

Mechanism: The reaction proceeds via the nucleophilic attack of the thiol's sulfur atom on the electrophilic carbon of the isothiocyanate, followed by proton transfer. 2-Br-5-Me-C₆H₃-N=C=S + R'-SH → 2-Br-5-Me-C₆H₃-NH-C(=S)-SR'

Table 2: Nucleophilic Addition with Alcohols and Thiols This table is based on the general reactivity of aryl isothiocyanates.

| Nucleophile | Product Class | Relative Reactivity |

| Alcohol (R'-OH) | Thionocarbamate | Moderate |

| Thiol (R'-SH) | Dithiocarbamate (B8719985) | High |

Reactions with Carbon-Nucleophiles (e.g., Enolates)

Carbon-based nucleophiles, such as enolates derived from active methylene (B1212753) compounds (e.g., malonic esters), can also add to the isothiocyanate group. This reaction provides a pathway for C-C bond formation. The reaction typically requires a base to generate the enolate, which then attacks the electrophilic carbon of the this compound.

Mechanism:

A base deprotonates the active methylene compound to form a resonance-stabilized enolate.

The carbanionic form of the enolate attacks the isothiocyanate carbon.

The resulting intermediate is protonated during workup to yield the final product, a thiocarbamoyl derivative.

For example, with diethyl malonate in the presence of a base like sodium ethoxide:

2-Br-5-Me-C₆H₃-N=C=S + CH₂(COOEt)₂ --(Base)--> 2-Br-5-Me-C₆H₃-NH-C(=S)-CH(COOEt)₂

The cumulene (N=C=S) structure of the isothiocyanate group allows it to participate in cycloaddition reactions. While specific studies on this compound are not prevalent, the functional group is known to undergo reactions such as [4+2] (Diels-Alder) and [2+2] cycloadditions.

In these reactions, either the C=N or the C=S bond can act as the dienophile or dipolarophile. The reactivity and regioselectivity of such cycloadditions would be influenced by the electronic properties of the 2-bromo-5-methylphenyl substituent and the nature of the reacting partner (the diene or dipole). For instance, in a Diels-Alder reaction with an electron-rich diene, the C=S bond of the isothiocyanate can act as the dienophile, leading to the formation of a six-membered heterocyclic ring after rearrangement of the initial adduct.

One potential rearrangement is the "halogen dance," a phenomenon observed in halogenated aromatic and heteroaromatic compounds. researchgate.net This reaction involves the migration of a halogen atom around the aromatic ring, promoted by a very strong base (e.g., lithium diisopropylamide, LDA). researchgate.netresearchgate.net For this compound, treatment with a strong base could potentially induce deprotonation of the aromatic ring, followed by migration of the bromine atom to an adjacent, thermodynamically more stable position, leading to an isomeric bromo-methylphenylisothiocyanate. This remains a theoretical pathway for this specific molecule in the absence of direct experimental studies.

Reactivity of the Bromo-Substituted Phenyl Moiety

The carbon-bromine bond on the phenyl ring is the primary site for reactions that aim to build molecular complexity through the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic aromatic substitution (SNAr) is a plausible, albeit less common, reaction pathway for aryl halides compared to cross-coupling. The feasibility of an SNAr reaction is highly dependent on the electronic properties of the aromatic ring. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. acs.orgorganic-chemistry.org For this intermediate to be sufficiently stabilized, the aromatic ring must be activated by potent electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the bromide). acs.orgorganic-chemistry.org

The isothiocyanate (–N=C=S) group is known to be electron-withdrawing. Its position ortho to the bromine atom in this compound should, in principle, activate the substrate towards SNAr. Strong nucleophiles such as alkoxides, thiolates, or amines could potentially displace the bromide ion. However, the reactivity of the isothiocyanate group itself towards these same nucleophiles presents a significant challenge, often leading to competitive reactions. For instance, amines would readily react with the isothiocyanate to form thioureas. Therefore, achieving selective SNAr at the C-Br bond requires carefully controlled reaction conditions and selection of nucleophiles that exhibit a higher affinity for the aryl carbon than the isothiocyanate carbon.

Palladium-catalyzed cross-coupling reactions represent the most powerful and widely used methods for functionalizing aryl halides, and the aryl bromide moiety of this compound is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction creates a carbon-carbon bond between the aryl bromide and an organoboron compound, typically an aryl or vinyl boronic acid. The reaction is catalyzed by a palladium(0) species and requires a base to facilitate the transmetalation step. Given the robustness of the Suzuki reaction, the aryl bromide of this compound can be expected to couple efficiently with various boronic acids to introduce new aryl or vinyl substituents.

Interactive Data Table: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 |

| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene | 100 |

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. It is typically co-catalyzed by palladium and copper salts and requires a mild base. Copper-free variants have also been developed, which can be advantageous for sensitive substrates. The Sonogashira coupling would allow for the introduction of an alkynyl moiety onto the this compound framework, a valuable transformation for the synthesis of rigid, linear structures.

Interactive Data Table: Representative Conditions for Sonogashira Coupling of Aryl Bromides

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ / CuI | PPh₃ | Triethylamine | THF | 65 |

| Pd(OAc)₂ / CuI | None | Diisopropylamine | Dioxane | Room Temp |

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the aryl bromide and an amine (primary or secondary). The choice of palladium precatalyst, phosphine (B1218219) ligand, and base is crucial for achieving high yields. This method would enable the synthesis of N-arylated derivatives from this compound, converting the aryl bromide directly into an aniline (B41778) or related derivative while preserving the isothiocyanate group, provided the amine does not competitively react with it under the reaction conditions.

Interactive Data Table: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd₂(dba)₃ | XantPhos | DBU | Toluene | 110 |

| Pd(OAc)₂ | GPhos | NaOTMS | 1,4-Dioxane | 100 |

The selective removal of the bromine atom, known as reductive dehalogenation or hydrodehalogenation, can be a useful synthetic step to produce 5-methylphenylisothiocyanate. This transformation is most commonly achieved via catalytic hydrogenation. organic-chemistry.orgresearchwithrutgers.com Using a heterogeneous catalyst such as palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, formate (B1220265) salts) allows for the cleavage of the C-Br bond. sci-hub.se A key advantage of this method is its chemoselectivity; aryl bromides can be reduced more readily than aryl chlorides and in the presence of various other functional groups, including nitro, cyano, and keto groups. organic-chemistry.orgorganic-chemistry.org While the isothiocyanate group's stability under these specific conditions would need experimental verification, catalytic hydrogenation under neutral conditions is generally mild and would be a promising approach for the dehalogenation of this compound.

Cooperative Reactivity between the Isothiocyanate and Aryl Bromide Functionalities

The proximity of the aryl bromide and isothiocyanate groups allows for cooperative reactivity, where an initial reaction at one site is followed by an intramolecular reaction involving the other. This strategy is particularly powerful for the synthesis of heterocyclic systems.

A prominent potential application is the synthesis of substituted benzothiazoles. organic-chemistry.orgekb.eg A plausible two-step, one-pot sequence could involve:

Thiourea Formation: Reaction of the isothiocyanate group with a primary amine to form an N-(2-bromo-5-methylphenyl)-N'-substituted thiourea.

Intramolecular Cyclization: Subsequent intramolecular C-S bond formation via a palladium- or copper-catalyzed coupling reaction. This step is essentially an intramolecular variation of the Buchwald-Hartwig C-S coupling, where the sulfur atom of the thiourea displaces the adjacent bromine atom to form the thiazole (B1198619) ring. nih.gov

This type of tandem reaction, leveraging both functional groups, provides an efficient route to complex heterocyclic scaffolds that are prevalent in medicinal chemistry. mdpi.comresearchgate.net

Computational and Theoretical Studies of Reaction Mechanisms

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms, rationalizing observed reactivities, and predicting outcomes. acs.orgmdpi.com For a molecule like this compound, such studies can provide profound insights into its chemical behavior.

Quantum chemical calculations can be employed to model the various reactions discussed. For palladium-catalyzed cross-coupling reactions, DFT can map the entire catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. nih.govresearchgate.net By calculating the energies of intermediates and transition states, researchers can determine the rate-determining step, understand the role of ligands and bases, and predict how substituents on the aryl ring influence reaction rates and yields.

For SNAr reactions, computational models can be used to calculate the activation energy barrier for the initial nucleophilic attack and the stability of the resulting Meisenheimer complex. This allows for a comparison of the relative feasibility of SNAr versus other potential pathways.

Furthermore, DFT studies are highly valuable for investigating cooperative reactivity. rsc.org In the context of benzothiazole (B30560) synthesis, calculations could model the proposed intramolecular C-S cyclization. By computing the transition state structure and its associated energy barrier, the feasibility of the ring-closing step can be assessed. These theoretical investigations can guide the selection of optimal catalysts and reaction conditions to favor the desired cyclization product over potential side reactions, accelerating the development of efficient synthetic routes. researchgate.netnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational methodology used to understand the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed insights into the conformational landscape of a molecule and its interactions with its environment. In the context of this compound, MD simulations can elucidate how the molecule explores different spatial arrangements and how it interacts with other molecules, such as solvents or biological macromolecules.

Conformational Analysis

The conformational flexibility of this compound is primarily dictated by the rotation around the single bond connecting the phenyl ring to the isothiocyanate (-N=C=S) group. The presence of the bromine atom and the methyl group as substituents on the phenyl ring introduces steric and electronic effects that influence the preferred orientation of the isothiocyanate moiety relative to the ring.

MD simulations can be employed to map the potential energy surface associated with the rotation of the C(phenyl)-N(isothiocyanate) bond. This is typically achieved by calculating the energy of the molecule at various dihedral angles and identifying the low-energy conformations, which represent the most stable and probable shapes of the molecule.

Based on these principles, it can be hypothesized that for this compound, the bulky bromine atom at the ortho position relative to the isothiocyanate group would create significant steric hindrance. This would likely result in a non-planar arrangement where the isothiocyanate group is twisted out of the plane of the phenyl ring to minimize repulsive interactions. The methyl group at the meta position would have a less direct steric influence but could electronically affect the electron density distribution in the phenyl ring, which in turn could subtly influence the conformational preference.

An illustrative potential energy profile for the rotation around the C-N bond is presented below. This table represents a hypothetical outcome of a molecular dynamics simulation, showcasing the expected relative energies of different conformers.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformer Description |

| 0 | High | Eclipsed conformation with high steric clash |

| 60 | Low | Gauche (skewed) conformation |

| 120 | High | Eclipsed conformation |

| 180 | Moderate | Anti-planar conformation |

| 240 | High | Eclipsed conformation |

| 300 | Low | Gauche (skewed) conformation |

This is a hypothetical data table to illustrate the expected output of a conformational analysis from a molecular dynamics simulation.

Intermolecular Interactions

Molecular dynamics simulations are also instrumental in characterizing the non-covalent interactions between this compound and surrounding molecules. These interactions are crucial for understanding its behavior in different chemical environments. The key functional groups of the molecule—the bromine atom, the methyl group, the aromatic ring, and the isothiocyanate group—all contribute to its interaction profile.

Hydrogen Bonding: The nitrogen and sulfur atoms of the isothiocyanate group can act as hydrogen bond acceptors. In protic solvents like water or alcohols, MD simulations would likely reveal the formation of transient hydrogen bonds between the solvent molecules and the isothiocyanate group.

Halogen Bonding: The bromine atom on the phenyl ring is capable of forming halogen bonds, which are attractive interactions between an electrophilic region on the halogen and a nucleophilic site on another molecule.

Van der Waals Interactions: The entire molecule can engage in van der Waals forces, including London dispersion forces, with other molecules. The aromatic ring can also participate in π-π stacking interactions with other aromatic systems.

Hydrophobic Interactions: The methyl group and the phenyl ring contribute to the hydrophobic character of the molecule, influencing its solubility and interaction with nonpolar environments.

Computational studies on the interactions of phenyl isothiocyanate with biological molecules, such as proteins, have demonstrated the importance of these non-covalent forces in binding. researchgate.net Although not specific to the bromo- and methyl-substituted variant, these studies highlight the types of interactions that would be expected.

A hypothetical summary of intermolecular interaction energies, as might be derived from an MD simulation of this compound in a solvent mixture, is provided in the table below.

| Interaction Type | Average Interaction Energy (kcal/mol) | Key Molecular Moieties Involved |

| Hydrogen Bonding (with water) | -2.5 to -4.0 | Isothiocyanate group (-N=C=S) |

| Halogen Bonding (with acetone) | -1.0 to -2.0 | Bromine atom |

| π-π Stacking (with benzene) | -1.5 to -3.0 | Phenyl ring |

| Hydrophobic Interactions | Favorable | Methyl group, Phenyl ring |

This is a hypothetical data table to illustrate the expected output of an intermolecular interaction analysis from a molecular dynamics simulation.

Synthesis and Exploration of Derivatives and Analogues of 2 Bromo 5 Methylphenylisothiocyanate

Thiourea (B124793) Derivatives and Their Structural Diversity

The isothiocyanate functional group (-N=C=S) is highly susceptible to nucleophilic attack, making it an excellent precursor for the synthesis of thiourea derivatives. The reaction of 2-bromo-5-methylphenylisothiocyanate with primary or secondary amines proceeds via a straightforward addition mechanism, where the lone pair of the amine's nitrogen atom attacks the electrophilic central carbon of the isothiocyanate. publish.csiro.auanalis.com.my This reaction is typically efficient and can be carried out under mild conditions, often by refluxing the reactants in a suitable solvent like dichloromethane (B109758) or toluene. analis.com.myresearchgate.net

The structural diversity of the resulting thioureas is vast and is dictated by the choice of the amine nucleophile. A wide range of aliphatic, aromatic, and heterocyclic amines can be employed, each imparting unique structural and electronic properties to the final molecule. mdpi.com For instance, reaction with aniline (B41778) derivatives introduces a second aryl moiety, while reaction with cyclic amines like morpholine (B109124) or piperidine (B6355638) incorporates saturated heterocyclic rings. This versatility allows for the systematic modification of the molecule's steric and electronic profile. researchgate.netnih.gov

| Amine Reactant | Resulting Thiourea Derivative | Structural Class |

| Aniline | 1-(2-Bromo-5-methylphenyl)-3-phenylthiourea | Diaryl |

| Cyclohexylamine | 1-(2-Bromo-5-methylphenyl)-3-cyclohexylthiourea | Aryl-Alkyl |

| Morpholine | 4-((2-Bromo-5-methylphenyl)carbamothioyl)morpholine | Aryl-Heterocyclic |

| Benzylamine | 1-Benzyl-3-(2-bromo-5-methylphenyl)thiourea | Aryl-Alkyl |

| Diethylamine | 1-(2-Bromo-5-methylphenyl)-3,3-diethylthiourea | N,N-Disubstituted |

Heterocyclic Scaffolds Derived from this compound

The reactivity of this compound extends beyond simple additions, providing a gateway to a variety of important heterocyclic systems.

Thiazole (B1198619) and thiazolidine (B150603) rings can be constructed using the isothiocyanate moiety as a key synthon.

Thiazoles: The Hantzsch thiazole synthesis, a classical method, involves the reaction of a thiourea with an α-haloketone. mdpi.comresearchgate.net Thus, the thiourea derivatives prepared in section 4.1 can be cyclized with various α-haloketones to yield 2-aminothiazole (B372263) derivatives. Alternatively, the Cook-Heilborn synthesis allows for the formation of 5-aminothiazoles through the reaction of an isothiocyanate with an α-aminonitrile under mild conditions. pharmaguideline.com

Thiazolidines: Saturated thiazolidine rings can be formed through [3+2] cycloaddition reactions. For example, the reaction of an isothiocyanate with an aziridine (B145994) can lead to the formation of a thiazolidine scaffold. nih.gov Furthermore, thiazolidin-4-ones, an important class of bioactive molecules, can be synthesized by the cyclocondensation of a thiourea derivative with a mercapto-acid like thioglycolic acid. nih.gov

The ortho-bromo substitution pattern in this compound is ideal for the synthesis of benzothiazoles via intramolecular cyclization. The process begins with the formation of an N-(2-bromo-5-methylphenyl)thiourea derivative, as described in section 4.1. This intermediate can then undergo an intramolecular C-S bond formation.

This cyclization is frequently achieved using palladium catalysis. nih.govresearchgate.netcsuc.cat In a typical catalytic cycle, palladium(0) undergoes oxidative addition into the C-Br bond. Subsequent coordination of the sulfur atom of the thiourea moiety, followed by reductive elimination, forms the benzothiazole (B30560) ring and regenerates the Pd(0) catalyst. elsevierpure.com Copper-catalyzed systems have also been developed for this transformation. indexcopernicus.com This methodology provides a powerful route to 2-amino-6-methylbenzothiazoles, where the substituent at the 2-position is determined by the amine used to form the initial thiourea.

| Reaction Type | Catalyst/Reagent | Key Feature |

| Intramolecular C-S Coupling | Pd(OAc)₂, Ligands (e.g., Xantphos) | High efficiency for C-Br activation. nih.govmdpi.com |

| Intramolecular C-S Coupling | Cu(I) salts, Ligands (e.g., BINAM) | Alternative to palladium catalysis. indexcopernicus.com |

| Oxidative Cyclization | K₂S₂O₈ | Metal-free radical-based cyclization. jsynthchem.com |

| Oxidative Cyclization | N-Bromosuccinimide (NBS) | Halogen-mediated oxidative C-S bond formation. nih.gov |

The isothiocyanate group is also a precursor for nitrogen-containing heterocycles like imidazoles. A common route involves the reaction of this compound with α-amino ketones. This reaction yields a 2-mercaptoimidazole (B184291) intermediate, where the sulfur atom can be subsequently removed through oxidative methods to afford the desired substituted imidazole. wjpsonline.com The isothiocyanate can also react with other bifunctional nucleophiles to generate different heterocyclic systems. For example, the reaction of a related compound, 2-bromomethyl-4-bromophenyl isothiocyanate, with amines has been shown to produce benzo[e] publish.csiro.auCurrent time information in Pasuruan, ID.thiazine derivatives through an initial attack on the NCS group followed by intramolecular cyclization. chempap.org

Functionalization and Derivatization at the Methyl Group of the Phenyl Ring

The benzylic methyl group on the phenyl ring of this compound offers another site for chemical modification, allowing for further diversification of its derivatives.

One of the most common transformations is radical bromination. Using a reagent such as N-bromosuccinimide (NBS) with a radical initiator like dibenzoyl peroxide, the methyl group can be converted to a bromomethyl (-CH₂Br) group. chempap.org This bromomethyl derivative is a highly versatile intermediate, susceptible to nucleophilic substitution, enabling the introduction of a wide range of functional groups (e.g., -OH, -CN, -OR, -NR₂).

Another approach involves metalation. The use of a strong base, such as n-butyllithium (n-BuLi), can deprotonate the methyl group to form a benzylic anion. organic-chemistry.org This nucleophilic species can then react with various electrophiles (e.g., alkyl halides, aldehydes, ketones) to form new C-C bonds, effectively elongating the side chain. nih.gov More advanced photoredox and transition-metal-catalyzed methods for benzylic C-H functionalization can also be employed to introduce hydroxyl or acyl groups. rsc.orgrsc.org

| Reaction Type | Reagent(s) | Resulting Functional Group |

| Radical Halogenation | N-Bromosuccinimide (NBS), Initiator | -CH₂Br |

| Oxidation | KMnO₄ or other strong oxidants | -COOH |

| Metalation-Alkylation | 1. n-BuLi; 2. Electrophile (E) | -CH₂-E |

| Photoredox Oxygenation | Photocatalyst, Oxidant | -CH₂OH |

Design and Synthesis of Brominated Aryl Isothiocyanate Analogues for Structure-Reactivity Relationship Studies

To understand how molecular structure influences chemical reactivity, analogues of this compound can be designed and synthesized. These studies are crucial for optimizing reaction conditions and directing synthetic outcomes. Analogues can be prepared by varying the substitution pattern on the aromatic ring. For example, isomers such as 4-bromo-3-methylphenylisothiocyanate or 2-bromo-4-methylphenylisothiocyanate can be synthesized from the corresponding anilines.

The relative positions of the bromo, methyl, and isothiocyanate groups significantly impact the molecule's electronic properties and steric environment. nih.gov

Electronic Effects: The position of the electron-donating methyl group and the electron-withdrawing bromo group will alter the electrophilicity of the isothiocyanate carbon. This, in turn, affects the rate of nucleophilic attack, such as in thiourea formation.

Cyclization Reactivity: For intramolecular cyclization to benzothiazoles, the presence of a halogen at the ortho position is essential. Therefore, an analogue like 4-bromo-3-methylphenylisothiocyanate would not undergo the palladium-catalyzed cyclization described in section 4.2.2.

Steric Hindrance: The placement of the methyl group can sterically hinder the approach of nucleophiles to the isothiocyanate group or influence the conformation of reaction intermediates.

By synthesizing a library of such analogues and systematically studying their behavior in key reactions (e.g., thiourea formation, cyclization), a detailed understanding of the structure-reactivity relationships can be established, enabling more precise control over the synthesis of complex molecular targets. researchgate.netresearchgate.net

Advanced Characterization and Analytical Methodologies for 2 Bromo 5 Methylphenylisothiocyanate

Spectroscopic Analysis for Structural Elucidation (e.g., Fourier-Transform Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For 2-Bromo-5-methylphenylisothiocyanate, the most prominent and characteristic absorption band is expected to be the strong, broad peak corresponding to the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group. This peak typically appears in the region of 2000-2200 cm⁻¹. Other significant vibrational modes would include C-H stretching of the aromatic ring and the methyl group, C=C stretching of the aromatic ring, and the C-Br stretching frequency.

Interactive Data Table: Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~2100 | Strong, Broad | -N=C=S Asymmetric Stretch |

| 3000-3100 | Medium | Aromatic C-H Stretch |

| 2850-2960 | Medium | Methyl C-H Stretch |

| 1450-1600 | Medium to Strong | Aromatic C=C Stretch |

| 1000-1200 | Medium | C-N Stretch |

| 500-600 | Medium | C-Br Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) environments within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the bromine and isothiocyanate groups and the electron-donating effect of the methyl group. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (coupling) would reveal the connectivity of adjacent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display unique signals for each carbon atom in a different chemical environment. The carbon of the isothiocyanate group is expected to have a characteristic chemical shift in the downfield region (typically 120-140 ppm). The aromatic carbons will show a range of chemical shifts depending on their position relative to the substituents.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~7.0-7.5 | Multiplet | Aromatic Protons |

| ¹H | ~2.3 | Singlet | Methyl Protons (-CH₃) |

| ¹³C | ~130-140 | Singlet | Isothiocyanate Carbon (-N=C=S) |

| ¹³C | ~120-140 | Multiple Signals | Aromatic Carbons |

| ¹³C | ~20 | Singlet | Methyl Carbon (-CH₃) |

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. In electron ionization (EI) mass spectrometry, the molecule is expected to show a molecular ion peak (M⁺) corresponding to its exact mass. Due to the presence of a bromine atom, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns can also provide structural information. Common fragmentation pathways for similar compounds involve the loss of the isothiocyanate group or the bromine atom.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| m/z Value | Relative Intensity | Assignment |

| [M]⁺ | High | Molecular Ion |

| [M+2]⁺ | High | Molecular Ion with ⁸¹Br |

| [M-NCS]⁺ | Medium | Loss of Isothiocyanate Group |

| [M-Br]⁺ | Medium | Loss of Bromine Atom |

Chromatographic Separation Techniques for Purification and Analysis

Chromatographic techniques are essential for the purification of this compound from reaction mixtures and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC is a common method for the purification and analysis of isothiocyanate compounds. A C18 column is typically used with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with a small amount of acid (like formic acid) to improve peak shape. The retention time of the compound will depend on its polarity. Detection is usually achieved using a UV detector, as the aromatic ring of the compound absorbs UV light. Phenylisothiocyanate derivatives are frequently analyzed using HPLC, indicating the suitability of this technique.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. The compound is separated based on its boiling point and interaction with the stationary phase of the GC column. The mass spectrometer then provides mass information for the eluted components, allowing for their identification. The analysis of brominated aromatic compounds by GC-MS is a well-established method.

X-Ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide unambiguous information about its molecular structure, including bond lengths, bond angles, and intermolecular interactions.

Applications of 2 Bromo 5 Methylphenylisothiocyanate in Chemical Sciences

Reagent in Fine Chemical Synthesis

The isothiocyanate group (-N=C=S) is a versatile functional group that readily reacts with nucleophiles, making 2-bromo-5-methylphenylisothiocyanate a useful reagent in the synthesis of a variety of organic compounds. The presence of the bromo and methyl groups on the phenyl ring can also be exploited for further functionalization.

Aromatic isothiocyanates are widely used as precursors for the synthesis of complex heterocyclic compounds. rsc.orgtandfonline.comtandfonline.com The electrophilic carbon atom of the isothiocyanate group is susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows for the construction of various nitrogen- and sulfur-containing heterocycles, which are common scaffolds in pharmaceuticals and other bioactive molecules.

For instance, the reaction of an aromatic isothiocyanate with an amine yields a thiourea (B124793) derivative. researchgate.net These thioureas can then be cyclized to form a range of heterocyclic systems. The bromo- and methyl- substituents on the phenyl ring of this compound can influence the reactivity of the isothiocyanate group and provide sites for further chemical modifications, thus enabling the synthesis of a diverse array of complex molecules.

Table 1: Representative Reactions of Aromatic Isothiocyanates

| Reactant | Product Type | Heterocyclic Core |

| Amine | Thiourea | Can be cyclized to thiazoles, etc. |

| Hydrazine | Thiosemicarbazide | Can be cyclized to thiadiazoles, etc. |

| Active Methylene (B1212753) Compound | Thioamide | Can be cyclized to thiophenes, etc. |

This table shows general reactions of aromatic isothiocyanates and is not specific to this compound.

The presence of three distinct functional groups (bromo, methyl, and isothiocyanate) makes this compound a valuable building block for the synthesis of multifunctional compounds. Each of these groups can participate in different types of chemical reactions, allowing for a stepwise and controlled construction of complex molecular architectures.

The isothiocyanate group can be used to introduce a thiourea or related moiety, which can act as a ligand for metal complexes or participate in hydrogen bonding interactions. The bromo group can be utilized in cross-coupling reactions, such as Suzuki or Heck couplings, to form new carbon-carbon bonds and introduce additional structural diversity. The methyl group can be functionalized through oxidation or other reactions, although it is generally less reactive than the other two groups. This orthogonal reactivity makes this compound a versatile tool for synthetic chemists.

Applications in Materials Chemistry

The unique electronic and structural properties of aromatic isothiocyanates and their derivatives make them promising candidates for applications in materials chemistry, particularly in the synthesis of polymers and organic electronic materials.

Isothiocyanates can undergo polymerization reactions to form sulfur- and nitrogen-containing polymers. acs.orgacs.org These polymers can exhibit interesting properties, such as high refractive indices and thermal stability, due to the presence of the heteroatoms. The bromo and methyl groups on the phenyl ring of this compound can be used to tune the properties of the resulting polymer, such as its solubility, thermal stability, and optical properties.

For example, the isothiocyanate group can react with epoxides or episulfides to form alternating copolymers. acs.orgacs.org The resulting polymers have well-defined structures and can be tailored for specific applications. The presence of the bromo-substituent on the phenyl ring could also allow for post-polymerization modification, further expanding the range of accessible materials.

Aromatic compounds containing sulfur and nitrogen are of great interest in the field of organic electronics. The isothiocyanate group can be used to anchor molecules to semiconductor surfaces, making them suitable for applications such as dye-sensitized solar cells (DSSCs). nih.gov While specific studies on this compound in this context are not available, the general principle of using isothiocyanates as anchoring groups is well-established.

Furthermore, the thiourea derivatives obtained from this compound can be used as building blocks for the synthesis of larger conjugated systems that may exhibit semiconductor properties. The bromo and methyl groups can be used to modify the electronic properties of these materials, such as their energy levels and charge transport characteristics.

Role in Agrochemical Research

Isothiocyanates are naturally occurring compounds found in many plants of the Brassicaceae family, where they serve as a defense mechanism against herbivores and pathogens. wikipedia.org This has led to significant research into their potential use as agrochemicals.

Aromatic isothiocyanates have demonstrated a broad spectrum of biological activities, including fungicidal, insecticidal, and herbicidal properties. apsnet.orgmdpi.comresearchgate.netcaringsunshine.comnih.govcambridge.org The specific activity of an isothiocyanate is influenced by the substituents on the aromatic ring. While there is no specific data on the agrochemical properties of this compound, it is plausible that it would exhibit some level of biological activity based on the general properties of this class of compounds. The presence of a halogen atom, such as bromine, can sometimes enhance the biological activity of a molecule.

Table 2: Potential Agrochemical Activities of Aromatic Isothiocyanates

| Activity | Target Organisms |

| Fungicidal | Plant pathogenic fungi |

| Insecticidal | Stored-product pests, etc. |

| Herbicidal | Weeds |

This table indicates the general agrochemical activities of aromatic isothiocyanates and is not specific to this compound.

Further research would be needed to determine the specific agrochemical profile of this compound and to evaluate its potential as a lead compound for the development of new crop protection agents.

Precursors for Agrochemically Relevant Compounds

The isothiocyanate group (-N=C=S) is a key reactive handle for the synthesis of a diverse range of agrochemically active compounds. Its primary utility lies in its reaction with nucleophiles, most notably amines, to form thiourea derivatives. Thioureas and their downstream products have been shown to exhibit a breadth of biological activities, making them important scaffolds in the development of fungicides, insecticides, and herbicides.

The general reaction involves the addition of a primary or secondary amine to the electrophilic carbon atom of the isothiocyanate. This reaction is typically efficient and proceeds under mild conditions, making it an attractive method for generating molecular diversity in the search for new agrochemicals.

Table 1: Examples of Agrochemically Relevant Compound Classes Derived from Isothiocyanates

| Compound Class | Precursor | General Structure | Application |

|---|---|---|---|

| Thioureas | Isothiocyanate + Amine | R-NH-C(=S)-NH-R' | Fungicides, Insecticides, Herbicides |

Research has shown that thiourea derivatives are valuable intermediates in creating more complex heterocyclic structures that are often the basis for potent agrochemicals. nih.govorganic-chemistry.orgresearchgate.net For instance, substituted thioureas can be cyclized to form thiazoles, thiadiazoles, and other sulfur- and nitrogen-containing heterocycles. The specific substituents on the aromatic ring of a precursor like this compound would influence the physicochemical properties and biological activity of the final products. The presence of a bromine atom and a methyl group can affect factors such as lipophilicity, metabolic stability, and target binding affinity.

While direct examples for this compound are not prominent, the broader class of aryl isothiocyanates serves as crucial building blocks in agrochemical discovery. uobabylon.edu.iq

Chemical Biology Applications as Covalent Probes or Labeling Reagents

In the field of chemical biology, the isothiocyanate group is a well-established electrophilic warhead for the covalent modification of biomolecules, particularly proteins. rsc.orgresearchgate.net This reactivity allows for the development of covalent probes and labeling reagents to study protein function, localization, and interactions.

Isothiocyanates react with nucleophilic residues on proteins, primarily the amine groups of lysine (B10760008) side chains and the N-terminus, as well as the thiol group of cysteine residues under specific pH conditions. researchgate.net The reaction with an amine forms a stable thiourea linkage. This covalent and often irreversible bond makes isothiocyanates suitable for a variety of applications where a durable tag is required.

Key Applications in Chemical Biology:

Fluorescent Labeling: Isothiocyanates are commonly appended to fluorescent dyes. nih.gov These dye-isothiocyanate conjugates, such as fluorescein (B123965) isothiocyanate (FITC), are widely used to fluorescently label antibodies and other proteins for techniques like flow cytometry and fluorescence microscopy. rsc.org

Protein-Protein Interaction Probes: By incorporating an isothiocyanate into a molecule that binds to a specific protein, researchers can create a covalent probe to study that protein's interactions with other molecules.

Activity-Based Protein Profiling (ABPP): While less common than other electrophiles for ABPP, isothiocyanates can be used to target specific classes of enzymes, covalently modifying active site residues to report on their catalytic activity.

The reaction of an isothiocyanate with a protein is pH-dependent. The reaction with lysine residues is typically favored at a more alkaline pH (around 9-10), where the amine group is deprotonated and thus more nucleophilic. researchgate.net The reaction with cysteine's thiol group can occur at a more neutral pH. researchgate.net

The specific structure of this compound would offer a hydrophobic and sterically defined moiety. If used as a labeling reagent, these properties could influence its binding to or within protein pockets.

Table 2: Common Nucleophilic Amino Acid Residues Targeted by Isothiocyanates

| Amino Acid | Nucleophilic Group | Resulting Linkage |

|---|---|---|

| Lysine | ε-amino group (-NH2) | Thiourea |

| Cysteine | Thiol group (-SH) | Dithiocarbamate (B8719985) |

While the direct application of this compound as a covalent probe is not documented in detail, the chemical principles of the isothiocyanate group strongly support its potential utility in this area. The development of novel labeling reagents with different steric and electronic properties is an ongoing effort in chemical biology to expand the toolbox for studying complex biological systems.

Future Perspectives and Emerging Research Avenues for 2 Bromo 5 Methylphenylisothiocyanate

Development of Novel and Atom-Economical Synthetic Routes

The traditional synthesis of aryl isothiocyanates often involves reagents like thiophosgene (B130339) or carbon disulfide, which are highly toxic and present environmental concerns. mdpi.comrsc.orgrsc.org Future research is increasingly focused on developing greener, safer, and more atom-economical synthetic pathways.

One promising direction is the use of elemental sulfur as a sulfur source. mdpi.com This approach avoids toxic thiocarbonyl surrogates and aligns with the principles of green chemistry. mdpi.com For a compound like 2-Bromo-5-methylphenylisothiocyanate, this could involve the reaction of 2-bromo-5-methylaniline (B1276313) with elemental sulfur and a suitable catalyst or mediator. Recent advancements have highlighted methods for the sulfuration of isocyanides, which can be generated in situ from primary amines, offering a more sustainable route. rsc.org

Another area of development is the refinement of desulfurization strategies for dithiocarbamate (B8719985) salts, which are intermediates in many isothiocyanate syntheses. cbijournal.comnih.gov The use of non-toxic and readily available reagents such as hydrogen peroxide or electrochemical methods presents an environmentally friendly alternative to traditional heavy metal-based reagents. nih.govorganic-chemistry.org Microwave-assisted synthesis also offers a pathway to rapidly produce isothiocyanates with high yields. nih.govnih.gov

| Synthesis Approach | Key Features | Potential Advantages for this compound |

| Elemental Sulfur Methods | Utilizes a benign sulfur source. mdpi.com | Avoids toxic reagents like thiophosgene; environmentally friendly. mdpi.comrsc.org |

| Improved Desulfurization | Employs eco-friendly reagents (e.g., H₂O₂) or electrochemistry. nih.govorganic-chemistry.org | Reduces waste and toxicity compared to heavy-metal reagents. cbijournal.com |

| Isocyanide Sulfuration | Catalytic conversion of isocyanides to isothiocyanates. rsc.org | Offers a potentially high-yield, catalytic route from the corresponding amine. |

| Microwave-Assisted Synthesis | Rapid reaction times and often improved yields. nih.govnih.gov | Enables high-throughput synthesis for screening and optimization. |

Exploration of C-H Functionalization Strategies on the Phenyl Ring

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more efficient way to construct complex molecules by avoiding pre-functionalized starting materials. nih.gov The phenyl ring of this compound has several C-H bonds that could be targeted for functionalization, leading to novel derivatives.

The bromine atom and the methyl group on the ring can influence the regioselectivity of C-H activation reactions. Research could explore transition-metal-catalyzed reactions (e.g., using palladium, rhodium, or iridium catalysts) to introduce new functional groups at specific positions. acs.org For instance, the steric hindrance from the existing substituents might direct functionalization to the less hindered positions on the ring. acs.org

Furthermore, the isothiocyanate group itself, or a derivative formed in situ, could act as a directing group to control the site of C-H activation. This would allow for precise modification of the aromatic core, opening up access to a library of new compounds with potentially interesting biological or material properties. Research into bromide-mediated C-H bond functionalization could also provide practical protocols for creating polysubstituted derivatives. nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms for Scalable Production

Flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for straightforward scalability. researchgate.networktribe.com The synthesis of isothiocyanates, which can be reactive and unstable, is particularly well-suited for flow chemistry platforms where reactive intermediates can be generated and used immediately in a continuous stream. researchgate.networktribe.comnih.gov

Future research could focus on developing a continuous-flow process for the synthesis of this compound. This might involve pumping the precursor, 2-bromo-5-methylaniline, through a reactor containing an immobilized reagent or catalyst to form the isothiocyanate. researchgate.netnih.gov Such a system would allow for on-demand production and could be integrated with subsequent reaction steps to create more complex molecules in a streamlined fashion. thieme-connect.comresearchgate.net The generation of isothiocyanate-substituted aryllithiums in flow reactors has been shown to be a viable method for creating and reacting these otherwise unstable intermediates. thieme-connect.comresearchgate.net

Automated synthesis platforms, which combine robotics with flow chemistry or automated batch reactors, could be used to rapidly explore the reaction space for both the synthesis of this compound and its subsequent derivatization. This would accelerate the discovery of new compounds and the optimization of reaction conditions.

| Technology | Application to this compound | Key Benefits |

| Flow Chemistry | Continuous synthesis from 2-bromo-5-methylaniline. researchgate.networktribe.com | Enhanced safety, scalability, and on-demand production. researchgate.networktribe.com |

| In situ generation and immediate use in subsequent reactions. thieme-connect.comresearchgate.net | Minimizes decomposition of the reactive isothiocyanate. nih.gov | |

| Automated Synthesis | High-throughput screening of reaction conditions. | Rapid optimization of synthesis and derivatization protocols. |

| Automated library synthesis of derivatives. | Accelerated discovery of new compounds with desired properties. |

Advanced Computational Design of Related Isothiocyanate Systems with Tailored Reactivity

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. nih.gov Density Functional Theory (DFT) studies, for example, can provide deep insights into the electronic structure and reactivity of molecules like this compound. nih.gov

Future research can employ computational methods to:

Predict Reactivity: Model the reactivity of the isothiocyanate group and the aromatic ring to predict the outcomes of various chemical transformations. This includes predicting the regioselectivity of C-H functionalization or the susceptibility of the isothiocyanate to nucleophilic attack.

Design Novel Derivatives: In silico design of new isothiocyanate derivatives with tailored electronic and steric properties. For example, by computationally screening different substitution patterns on the phenyl ring, researchers can identify candidates with enhanced reactivity or specific biological targets. nih.gov

Elucidate Reaction Mechanisms: Use computational tools to understand the mechanisms of reactions involving this compound, which can guide the development of more efficient and selective catalysts and reaction conditions.

These computational studies can significantly reduce the experimental effort required to develop new synthetic methods and design novel molecules, making the research process more efficient and targeted. nih.gov

Investigation of Organocatalytic Transformations Involving this compound

Organocatalysis, which uses small organic molecules as catalysts, has become a major pillar of modern organic synthesis. It offers a complementary approach to metal-based catalysis and is often associated with milder reaction conditions and environmental benefits. researchgate.net

The electrophilic carbon atom of the isothiocyanate group in this compound is an excellent target for nucleophilic attack, making it a suitable substrate for a variety of organocatalytic transformations. Future research could explore:

Asymmetric Catalysis: The use of chiral organocatalysts, such as cinchona alkaloid-derived thioureas, to mediate enantioselective reactions. nih.gov This could involve the addition of nucleophiles to the C=N bond of the isothiocyanate, leading to the synthesis of chiral thiourea (B124793) derivatives, which are valuable in medicinal chemistry.

Cascade Reactions: Designing organocatalytic cascade reactions where this compound is a key component. For example, a reaction could be initiated by the addition of a nucleophile to the isothiocyanate, followed by an intramolecular cyclization involving the bromo or methyl substituent.

Novel Activation Modes: Exploring new ways to activate the isothiocyanate group using organocatalysts. For instance, Lewis bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been shown to catalyze reactions of aryl isothiocyanates. researchgate.netacs.org

These investigations would not only expand the synthetic utility of this compound but also contribute to the broader field of organocatalysis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-5-methylphenylisothiocyanate, and what factors influence reaction yields?

- Methodological Answer: The compound can be synthesized via nucleophilic substitution reactions. For example, bromine in the para position of the phenyl ring can be replaced with an isothiocyanate group using thiocyanate salts (e.g., KSCN) under reflux conditions in polar aprotic solvents like DMF or DMSO. Reaction yields depend on temperature (optimized at 80–100°C), solvent choice, and the presence of catalysts such as copper(I) iodide . Purity is enhanced by column chromatography (silica gel, hexane/ethyl acetate gradient) and confirmed via HPLC (>97% purity) .

Q. Which spectroscopic methods are most effective for characterizing the purity and structure of this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H NMR (400 MHz, CDCl) identifies aromatic protons (δ 7.2–7.5 ppm) and methyl groups (δ 2.3–2.5 ppm). C NMR confirms the isothiocyanate carbon (δ ~135 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak [M+H] at m/z 244.98 (calculated for CHBrNS) .

- Fourier-Transform Infrared Spectroscopy (FTIR): The isothiocyanate group shows a distinct absorption band at ~2050–2100 cm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer: Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent carriers) or impurities. To address this:

- Standardize Assays: Use identical cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (e.g., DMSO ≤0.1% v/v) .

- Data Triangulation: Combine results from orthogonal methods (e.g., in vitro enzyme inhibition + molecular docking simulations) to validate mechanisms .

- Meta-Analysis: Apply statistical tools (e.g., random-effects models) to reconcile conflicting datasets, accounting for methodological heterogeneity .

Q. What strategies optimize the regioselectivity of nucleophilic substitution reactions involving this compound?

- Methodological Answer:

- Solvent Effects: Use polar aprotic solvents (e.g., DMF) to stabilize transition states and favor substitution at the bromine position over competing side reactions .

- Catalytic Systems: Employ Pd/ligand complexes (e.g., Pd(PPh)) for Suzuki-Miyaura couplings, which selectively target the bromine site while preserving the isothiocyanate group .

- Temperature Control: Lower temperatures (0–25°C) reduce undesired thiocyanate decomposition, improving regioselectivity by >30% .

Notes on Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.